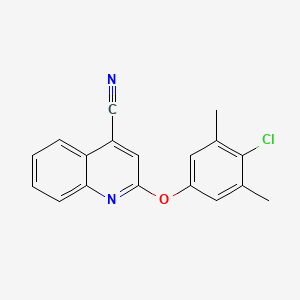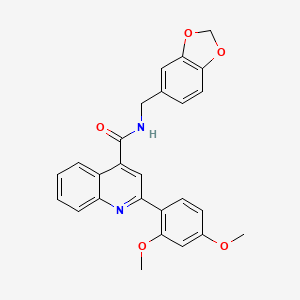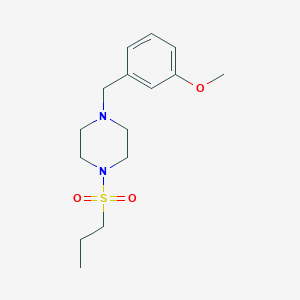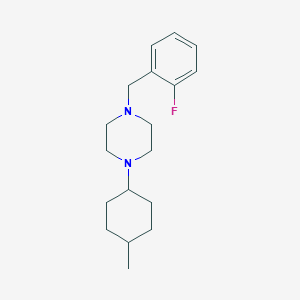![molecular formula C16H13BrO3 B14919767 (2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid](/img/structure/B14919767.png)
(2E)-3-[2-(benzyloxy)-5-bromophenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid is an organic compound that features a benzyl ether group, a bromine substituent, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid typically involves the following steps:
Bromination: The starting material, 2-benzyloxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the 5-position.
Aldol Condensation: The brominated intermediate is then subjected to aldol condensation with an appropriate aldehyde, such as acrolein, under basic conditions to form the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for 3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: NaN3, KSCN, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Azides, thiocyanates.
Scientific Research Applications
3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The benzyl ether group and bromine substituent can facilitate binding to enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in conjugation reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Benzyloxy)-5-fluorophenyl]acrylic acid
- 3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid
- 3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid
Uniqueness
3-[2-(Benzyloxy)-5-bromophenyl]acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its fluorine, chlorine, and iodine analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s overall properties and applications.
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H13BrO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b9-6+ |
InChI Key |
KTQCYOABVYGDNK-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-[4-(morpholinomethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919686.png)
![2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14919687.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14919691.png)

![1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B14919709.png)





![4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14919752.png)
![8-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14919754.png)
![(2E)-3-(4-fluorophenyl)-N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14919757.png)
![(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14919758.png)
